molecular formula C21H16ClF3N2O2 B6546925 N-(3-chloro-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946379-56-2

N-(3-chloro-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546925
CAS No.: 946379-56-2
M. Wt: 420.8 g/mol
InChI Key: PAWRRLZYYVFFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16ClF3N2O2 and its molecular weight is 420.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.0852399 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-chloro-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Chlorine and trifluoromethyl groups : These substituents are known to enhance biological activity by influencing lipophilicity and electronic properties.
  • Dihydropyridine core : This moiety is often associated with various pharmacological effects, including calcium channel blocking activity.

1. Antimicrobial Activity

Research indicates that compounds containing a dihydropyridine structure exhibit notable antimicrobial properties. For example, studies have shown that related compounds with trifluoromethyl groups demonstrate significant efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 12.9 µM to 25.9 µM .

2. Anti-inflammatory Properties

The compound's anti-inflammatory potential has been evaluated through various assays. It has been observed that certain derivatives can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses. The presence of halogen substituents like chlorine enhances this effect, suggesting a structure-activity relationship that merits further investigation .

3. Antitumor Efficacy

Recent studies have highlighted the antitumor activity of similar compounds against gastrointestinal stromal tumors (GISTs). For instance, derivatives with specific modifications have shown promising results in preclinical models resistant to standard therapies such as imatinib .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of key enzymes : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for pathogen survival.
  • Modulation of signaling pathways : By affecting NF-κB and other signaling molecules, the compound can alter inflammatory responses and tumor cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialS. aureus12.9 µM
M. tuberculosis25.9 µM
Anti-inflammatoryNF-κB modulationIC50 = 6.5 ± 1.0 µM
AntitumorGIST cell linesVaries

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of dihydropyridine derivatives demonstrated that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The mechanism was attributed to increased lipophilicity, facilitating better membrane penetration.

Case Study 2: Anti-inflammatory Research

In an in vitro study assessing the anti-inflammatory effects of various compounds, it was found that N-(3-chloro-2-methylphenyl)-2-oxo derivatives significantly reduced the expression of pro-inflammatory cytokines in macrophage cell lines.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O2/c1-13-17(22)5-2-6-18(13)26-19(28)16-4-3-11-27(20(16)29)12-14-7-9-15(10-8-14)21(23,24)25/h2-11H,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWRRLZYYVFFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.